molecular formula C20H24N4O7S B13394776 GPN;Glycylproline p-nitroanilide tosylate

GPN;Glycylproline p-nitroanilide tosylate

Cat. No.: B13394776
M. Wt: 464.5 g/mol
InChI Key: XHLUWCXVWCBOPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylproline p-nitroanilide tosylate involves the coupling of glycylproline with p-nitroaniline, followed by tosylation. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of Glycylproline p-nitroanilide tosylate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .

Mechanism of Action

Glycylproline p-nitroanilide tosylate acts as a substrate for X-Prolyl dipeptidyl-aminopeptidase. The enzyme cleaves the peptide bond between glycylproline and p-nitroaniline, releasing p-nitroaniline, which can be detected spectrophotometrically. This reaction is used to measure the activity of the enzyme and to screen for potential inhibitors . The molecular targets and pathways involved include the active site of the enzyme and the catalytic mechanism of peptide bond hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycylproline p-nitroanilide tosylate is unique due to its tosyl group, which enhances its solubility and stability in various solvents. This makes it particularly suitable for use in enzyme assays and other biochemical applications .

Properties

IUPAC Name

1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLUWCXVWCBOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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